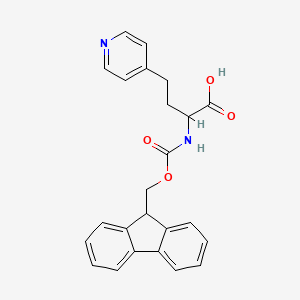

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino position and a pyridin-4-yl substituent at the β-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c27-23(28)22(10-9-16-11-13-25-14-12-16)26-24(29)30-15-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-14,21-22H,9-10,15H2,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBUYAZUIRMSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=NC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001161162 | |

| Record name | α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273222-02-9 | |

| Record name | α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=273222-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-pyridinebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001161162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino group is then coupled with a butanoic acid derivative, often using carbodiimide coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.

Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: Carbodiimides like DCC or EDC, often in the presence of HOBt (1-hydroxybenzotriazole) to improve coupling efficiency.

Substitution: Halogenated pyridines and nucleophiles under basic conditions.

Major Products

Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Peptides: Coupling reactions produce peptides with the desired sequence.

Functionalized Pyridines: Substitution reactions yield pyridine derivatives with various functional groups.

Scientific Research Applications

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid is widely used in scientific research:

Chemistry: As a building block in peptide synthesis, it allows for the creation of complex peptides and proteins.

Biology: Used in the study of protein-protein interactions and enzyme-substrate relationships.

Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.

Industry: Utilized in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the stepwise construction of peptides.

Comparison with Similar Compounds

Piperidin-1-yl Derivative

Compound: (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(piperidin-1-yl)butanoic acid (Compound 4, )

- Substituent : Piperidin-1-yl (six-membered amine ring) at the β-position.

- Optical Rotation : [α]²⁰D = −11.3 (c = 0.8 in DMF).

- Yield : 95% (high efficiency in synthesis).

- Piperidine’s conformational flexibility may improve binding to enzymes or receptors .

Halogenated Difluoroacetamido Derivatives

Compounds :

- 26d: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chloro-2,2-difluoroacetamido)butanoic acid

- 26e: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-bromo-2,2-difluoroacetamido)butanoic acid ()

- Substituents : Chloro- or bromo-difluoroacetamido groups.

- Synthesis : Prepared via reaction of Fmoc-Dab-OH with halogenated acetic anhydrides.

- Applications : Designed for peptide-based inhibitors targeting protein-protein interactions (e.g., p53-Mdm2/Mdm4 binding). Halogens enhance electrophilicity and metabolic stability .

Aromatic and Hydrophobic Analogues

Phenyl-Substituted Derivative

Compound: 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid (CAS 683219-94-5, )

Isonicotinic Acid Derivative

Compound: 2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)isonicotinic acid (CAS 1514977-42-4, )

- Substituent : Pyridine ring at the 2-position (isonicotinic acid).

- pKa : Predicted 1.95 (acidic due to carboxylic acid).

Benzyloxy-Protected Derivatives

Compound: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(((benzyloxy)methyl)amino)butanoic acid (CAS 2543-29-5, )

- Substituent: Benzyloxymethylamino group.

- Applications: Used in SPPS for orthogonal protection strategies. The benzyloxy group requires hydrogenolysis for deprotection .

Biological Activity

2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(pyridin-4-yl)butanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure includes a fluorenyl group, which enhances its lipophilicity, and a pyridine moiety that may contribute to its biological interactions. The molecular formula is , with a molecular weight of approximately 351.40 g/mol. The presence of both hydrophobic and polar functional groups indicates potential interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of co-administered drugs.

- Receptor Binding: The fluorenyl group can facilitate binding to hydrophobic pockets in receptor proteins, while the pyridine ring may participate in hydrogen bonding or π-π stacking interactions at active sites.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity: Some derivatives exhibit significant inhibition against bacterial growth, making them candidates for developing new antibiotics.

- Neuroprotective Effects: Certain analogs have shown promise in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.

- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, influencing cytokine production and immune responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

| Study | Findings |

|---|---|

| Study 1 | Evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria; results indicated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics. |

| Study 2 | Investigated neuroprotective effects in vitro; demonstrated reduction in oxidative stress markers in neuronal cell lines treated with the compound. |

| Study 3 | Assessed anti-inflammatory activity; showed decreased levels of pro-inflammatory cytokines in cell culture models. |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the fluorenyl or pyridine portions can enhance or diminish biological activities. For instance:

- Increasing lipophilicity generally improves membrane permeability and bioavailability.

- Altering substituents on the pyridine ring can affect binding affinity to target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.